Benzenediazonium, 4-sulfo-, chloride
Description
Benzenediazonium, 4-sulfo-, chloride (C₆H₅N₂O₃S·Cl) is a diazonium salt characterized by a sulfonic acid (-SO₃H) substituent at the para position of the benzene ring. This electron-withdrawing group significantly influences its chemical behavior, enhancing stability compared to unsubstituted benzenediazonium chloride but reducing solubility in aqueous media . The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid under acidic conditions, typically involving sodium nitrite and hydrochloric acid at 0–5°C . Its primary applications lie in diazoamino coupling reactions with heterocyclic amines to form potassium salts of 4-substituted aminoazobenzenesulfonic acids, which exhibit anti-inflammatory activity in biological studies . The sulfonic acid group also facilitates salt formation (e.g., potassium salts) to improve solubility for pharmaceutical and dye-related applications .
Properties
CAS No. |
6118-33-8 |
|---|---|
Molecular Formula |
C6H5ClN2O3S |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
4-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N2O3S.ClH/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4H;1H |
InChI Key |
MVAFULKLPSJSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Diazonium Salts
Structural and Functional Comparisons
The following table summarizes key differences between Benzenediazonium, 4-sulfo-, chloride and analogous diazonium salts:
Reactivity and Stability Trends
Electron-Withdrawing vs. Electron-Donating Groups :
- The -SO₃H group in this compound stabilizes the diazonium ion via resonance and inductive effects, delaying decomposition compared to the parent compound. However, it reduces electrophilicity, necessitating basic conditions for coupling reactions .
- Conversely, 4-methoxybenzenediazonium chloride’s -OCH₃ group donates electrons, increasing electrophilicity but reducing thermal stability. This makes it highly reactive in azo-coupling at ambient temperatures .
Solubility and Salt Formation :
Synthetic Utility :
- Benzenediazonium chloride (unsubstituted) is pivotal in large-scale dye manufacturing due to its straightforward synthesis and versatility .
- The sulfonated derivative’s niche lies in bioactive compound synthesis, while methoxy and chloro variants are preferred for high-yield azo dye production under controlled conditions .
Application-Specific Comparisons
- Pharmaceuticals : this compound-derived potassium salts show promise as anti-inflammatory agents, whereas 4-chloro derivatives are intermediates in thiazolo[4,5-d]thiazole pharmaceuticals .
- Dyes : The parent compound and 4-methoxy derivative produce intense azo dyes, but the sulfonated variant’s dyes are less common due to solubility challenges .
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